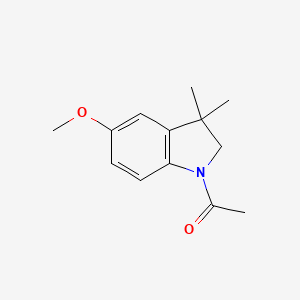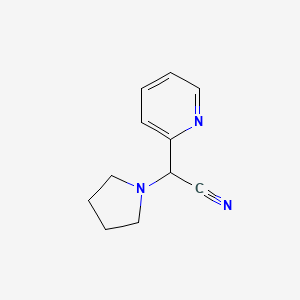![molecular formula C14H20O5 B8665672 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid
描述
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is an organic compound that features a phenylacetic acid core with a 2,2-diethoxyethoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid typically involves the reaction of phenylacetic acid with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through an esterification mechanism, where the hydroxyl group of phenylacetic acid reacts with the hydroxyl group of 2,2-diethoxyethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.
化学反应分析
Types of Reactions
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
科学研究应用
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Phenylacetic acid: The parent compound, lacking the 2,2-diethoxyethoxy substituent.
4-Hydroxyphenylacetic acid: A derivative with a hydroxyl group on the phenyl ring.
4-Methoxyphenylacetic acid: A derivative with a methoxy group on the phenyl ring.
Uniqueness
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is unique due to its 2,2-diethoxyethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
属性
分子式 |
C14H20O5 |
|---|---|
分子量 |
268.30 g/mol |
IUPAC 名称 |
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H20O5/c1-3-17-14(18-4-2)10-19-12-7-5-11(6-8-12)9-13(15)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16) |
InChI 键 |
IIYYFLQLNGDAEX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(COC1=CC=C(C=C1)CC(=O)O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8665605.png)







![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)





